molecular formula C8H8Cl3N B14428316 Dichloro-N-methyl-N-phenylmethaniminium chloride CAS No. 79860-27-8

Dichloro-N-methyl-N-phenylmethaniminium chloride

Katalognummer: B14428316
CAS-Nummer: 79860-27-8
Molekulargewicht: 224.5 g/mol
InChI-Schlüssel: VDKMMURLUNFULT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloro-N-methyl-N-phenylmethaniminium chloride is a chemical compound known for its unique structure and properties. It is an organic compound that contains a dichloro group, a methyl group, and a phenylmethaniminium group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloro-N-methyl-N-phenylmethaniminium chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of N-methyl-N-phenylmethaniminium chloride with chlorine gas under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process is carefully monitored to ensure high yield and purity of the final product. The compound is then purified through various techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Dichloro-N-methyl-N-phenylmethaniminium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic compounds, while reduction can produce various amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Dichloro-N-methyl-N-phenylmethaniminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism by which Dichloro-N-methyl-N-phenylmethaniminium chloride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes, proteins, or nucleic acids, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyltrimethylammonium dichloroiodate: Similar in structure but contains an iodate group.

    Phenyltrimethylammonium chloride: Lacks the dichloro groups and has different chemical properties.

Uniqueness

Dichloro-N-methyl-N-phenylmethaniminium chloride is unique due to its dichloro groups, which impart specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

79860-27-8

Molekularformel

C8H8Cl3N

Molekulargewicht

224.5 g/mol

IUPAC-Name

dichloromethylidene-methyl-phenylazanium;chloride

InChI

InChI=1S/C8H8Cl2N.ClH/c1-11(8(9)10)7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1

InChI-Schlüssel

VDKMMURLUNFULT-UHFFFAOYSA-M

Kanonische SMILES

C[N+](=C(Cl)Cl)C1=CC=CC=C1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.